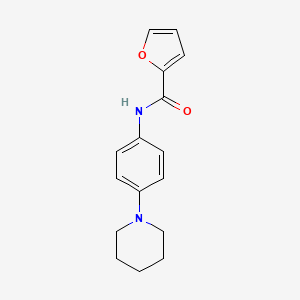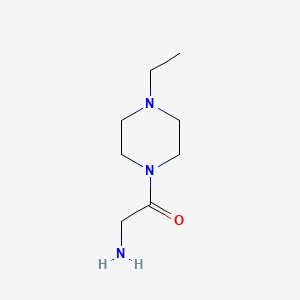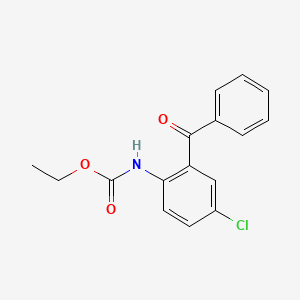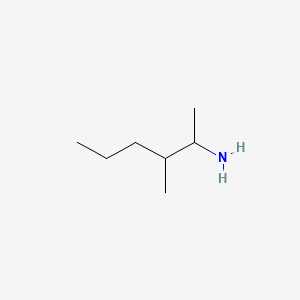
H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH is a synthetic peptide composed of several amino acids Each amino acid in this sequence is in its DL form, indicating a racemic mixture of both D- and L- enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form an active ester, which then reacts with the amino group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids, such as Fmoc (9-fluorenylmethyloxycarbonyl), are removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Industrial Production Methods
In an industrial setting, the synthesis of this peptide can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide. The use of high-throughput techniques and optimization of reaction conditions ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH: can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Kynurenine, N-formylkynurenine.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. The pathways involved can include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor signaling pathways.
Protein-Protein Interactions: Affecting the formation or disruption of protein complexes.
Comparison with Similar Compounds
H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH: can be compared with other similar peptides, such as:
H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Gly-OH: Similar structure but with glycine instead of alanine.
H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Leu-OH: Leucine replacing alanine, potentially altering hydrophobic interactions.
H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ser-OH: Serine instead of alanine, introducing a hydroxyl group.
The uniqueness of This compound lies in its specific sequence and the presence of racemic mixtures of amino acids, which can influence its biological activity and stability.
Properties
Molecular Formula |
C32H47N7O9 |
|---|---|
Molecular Weight |
673.8 g/mol |
IUPAC Name |
2-[[2-[[1-[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H47N7O9/c1-15(2)24(31(46)39-12-8-11-23(39)28(43)38-25(17(4)40)29(44)35-16(3)32(47)48)36-30(45)26(18(5)41)37-27(42)21(33)13-19-14-34-22-10-7-6-9-20(19)22/h6-7,9-10,14-18,21,23-26,34,40-41H,8,11-13,33H2,1-5H3,(H,35,44)(H,36,45)(H,37,42)(H,38,43)(H,47,48) |
InChI Key |
BFEKSNRFEVHCKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1-Hydroxyethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12115315.png)




![3,4-dichlorophenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B12115346.png)


![[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine](/img/structure/B12115364.png)



![2',4',6',8'-Tetraazaspiro[cycloheptane-1,3'-tricyclo[7.4.0.0^{2,7}]tridecane]-1'(9'),5',7',10',12'-pentaen-5'-amine](/img/structure/B12115387.png)
